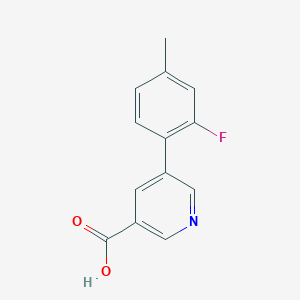

5-(2-Fluoro-4-methylphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-2-3-11(12(14)4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEBYOMCBZOIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687150 | |

| Record name | 5-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225462-73-6 | |

| Record name | 5-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 2 Fluoro 4 Methylphenyl Nicotinic Acid

Retrosynthetic Analysis and Key Disconnections for 5-(2-Fluoro-4-methylphenyl)nicotinic acid

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection is the carbon-carbon bond between the pyridine (B92270) and phenyl rings. This bond can be strategically formed via a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. nih.govnih.govmdpi.com This leads to two key precursors: a substituted nicotinic acid derivative and a functionalized phenyl ring.

The nicotinic acid component can be a 5-halonicotinic acid, such as 5-bromonicotinic acid or its ester, which is commercially available or can be synthesized. bldpharm.comnih.gov The phenyl component required is (2-fluoro-4-methylphenyl)boronic acid, which is also commercially available. The retrosynthetic approach is outlined below:

Optimized Multi-Step Synthesis Pathways to this compound

A common and efficient pathway for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This multi-step synthesis begins with the preparation of the necessary precursors, followed by the key coupling reaction and subsequent hydrolysis to yield the final carboxylic acid.

Synthesis of Key Precursors and Intermediates

The primary precursors for the synthesis are methyl 5-bromonicotinate and (2-fluoro-4-methylphenyl)boronic acid.

Methyl 5-bromonicotinate: This intermediate can be prepared from 5-bromonicotinic acid. The esterification of 5-bromonicotinic acid can be achieved using methanol (B129727) in the presence of an acid catalyst like sulfuric acid or by conversion to the acid chloride followed by reaction with methanol. google.comnih.gov 5-Bromonicotinic acid itself can be synthesized by the bromination of nicotinic acid. bldpharm.comnih.gov

(2-Fluoro-4-methylphenyl)boronic acid: This key reagent is commercially available from various suppliers. Its synthesis typically involves the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate.

Palladium-Catalyzed Cross-Coupling Reactions in Nicotinic Acid Synthesis

The core of the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction joins the two key precursors to form the carbon-carbon bond between the pyridine and phenyl rings. nih.govnih.govnih.gov In a typical procedure, methyl 5-bromonicotinate is reacted with (2-fluoro-4-methylphenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

A representative procedure would involve:

Catalyst: A palladium(0) source such as Pd(PPh₃)₄ or a combination of a palladium(II) salt like Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov

Ligand: Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands can be used to improve reaction efficiency.

Base: An inorganic base like sodium carbonate, potassium carbonate, or cesium fluoride (B91410) is essential for the catalytic cycle. researchgate.net

Solvent: A mixture of an organic solvent like dioxane, toluene, or dimethoxyethane (DME) and water is commonly used. nih.gov

The reaction mixture is typically heated to ensure completion. After the coupling reaction, the resulting ester, methyl 5-(2-fluoro-4-methylphenyl)nicotinate, is isolated and purified. The final step is the hydrolysis of the ester group to the carboxylic acid, which can be achieved under acidic or basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) followed by acidification. google.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst / Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Methyl 5-bromonicotinate | (2-Fluoro-4-methylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux |

| 5-Bromonicotinic acid | (2-Fluoro-4-methylphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 °C |

Fluorination Strategies in Phenyl Moiety Incorporation

The fluorine atom in the target molecule is introduced via the precursor, (2-fluoro-4-methylphenyl)boronic acid. The synthesis of such fluorinated aromatics often involves nucleophilic or electrophilic fluorination reactions at an earlier stage of the precursor's synthesis. umich.edu For instance, a common strategy to introduce a fluorine atom is through a Sandmeyer-type reaction on an appropriately substituted aniline (B41778) or via nucleophilic aromatic substitution on an activated aryl halide.

Derivatization Strategies for Structural Modification of this compound

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the synthesis of a variety of analogs with potentially different chemical and biological properties.

Esterification and Amidation Reactions at the Carboxylic Acid Moiety

Esterification: The carboxylic acid can be converted to various esters through several standard methods. Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. nih.gov Alternatively, the acid can be activated, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol to form the ester. google.com Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is another effective method, particularly for more sensitive substrates. google.com

Amidation: Amides are readily synthesized from the carboxylic acid. A common method involves activating the carboxylic acid with a coupling reagent like EDCI or DCC, and then reacting it with a primary or secondary amine. google.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Alternatively, the acid can be converted to the more reactive acid chloride, which then reacts with the amine to form the amide bond.

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagents | General Conditions |

|---|---|---|

| Esterification | Alcohol, H₂SO₄ (cat.) | Heat |

Modifications on the Nicotinic Acid Ring System

The nicotinic acid moiety of this compound serves as a versatile scaffold for a range of chemical transformations. While research directly on the title compound is specific, extensive studies on 5-arylnicotinic acids and related pyridine derivatives illustrate the potential for functionalization. These modifications can be broadly categorized into reactions involving the carboxylic acid group and substitutions on the pyridine ring itself.

The carboxylic acid functional group is a primary site for modification. Standard organic chemistry techniques can convert it into a variety of other functional groups. For instance, esterification can be achieved by reacting the acid with an alcohol under acidic conditions, and amidation can be accomplished by converting the acid to an acyl chloride followed by reaction with a primary or secondary amine. Such derivatizations have been used to create series of nicotinic acid derivatives for biological evaluation. researchgate.netnih.gov One study, for example, successfully synthesized a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives by splicing nicotinic acid with thiophene, starting from the nicotinic acid core. mdpi.com

Further transformations can target the pyridine ring. Palladium-catalyzed C-H functionalization presents a powerful tool for introducing additional substituents without pre-existing handles like halogens. nih.gov This method allows for the direct arylation at positions C2, C4, or C6 of the pyridine ring, offering a route to complex, poly-substituted pyridines. nih.govacs.org For example, a Pd(0)-catalyzed arylation has been developed for nicotinic and isonicotinic acid derivatives, representing a significant method for creating structurally diverse compounds. nih.gov Another approach involves a one-pot protodecarboxylation–bromination–Suzuki coupling sequence to achieve C3-arylation of nicotinic acids, enabling the introduction of a wide range of (hetero)aryl groups. rsc.orgrsc.orgresearchgate.net Additionally, other functional groups can be installed; for example, 2-mercaptonicotinic acid can serve as a precursor for pyridyl analogs of thioflavones. koreascience.kr These established methodologies suggest that the nicotinic acid ring of the title compound is highly amenable to further substitution, allowing for the synthesis of a broad library of novel analogs.

Substituent Variations on the Fluoro-Methylphenyl Group

The fluoro-methylphenyl portion of the molecule offers another avenue for structural diversification. The primary synthetic route to 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction, which joins a halogenated nicotinate (B505614) with an appropriately substituted arylboronic acid. lookchem.comresearchgate.net The versatility of this reaction allows for considerable variation in the substituents on the phenylboronic acid partner.

Research on the synthesis of 5-arylnicotinates has demonstrated that arylboronic acids with a range of electronic and steric properties can be successfully coupled. lookchem.com This includes phenylboronic acids bearing either electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) at the ortho, meta, or para positions. While significant steric hindrance, such as substitution at both ortho positions (e.g., 2,4,6-trimethylphenylboronic acid), can impede or prevent the reaction, coupling with singly ortho-substituted boronic acids is generally feasible, albeit sometimes with lower yields. lookchem.com

This tolerance for diverse functional groups implies that a wide array of analogs of this compound could be synthesized by simply changing the boronic acid starting material. The existing fluorine and methyl groups could be repositioned, or replaced entirely with other functionalities. The table below illustrates potential variations based on arylboronic acids that have been successfully used in Suzuki couplings with bromonicotinates, demonstrating the broad synthetic possibilities. lookchem.com

| Arylboronic Acid Substituent | Position of Substituent | Potential Analog Structure |

| Methoxy (CH₃O-) | para- | 5-(4-Methoxyphenyl)nicotinic acid derivative |

| Nitro (NO₂-) | meta- | 5-(3-Nitrophenyl)nicotinic acid derivative |

| Methyl (CH₃-) | ortho- | 5-(2-Methylphenyl)nicotinic acid derivative |

| Chloro (Cl-) | ortho- | 5-(2-Chlorophenyl)nicotinic acid derivative |

| Furan-2-yl | N/A | 5-(Furan-2-yl)nicotinic acid derivative |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to pharmaceutical and fine chemical synthesis. nih.gov The production of this compound, likely via a Suzuki-Miyaura coupling, can be made significantly more sustainable through modern catalytic systems, alternative reaction media, and a focus on process efficiency.

Catalyst Development and Recycling

The palladium catalyst is central to the Suzuki-Miyaura reaction. Conventional homogeneous palladium catalysts are often expensive and difficult to separate from the reaction mixture, leading to product contamination and loss of the precious metal. mdpi.com A key green chemistry strategy is the development of heterogeneous or recyclable catalysts.

Recent advancements have produced highly efficient and reusable catalytic systems. For example, a novel LaF₃·Pd nanocatalyst has been shown to effectively catalyze Suzuki coupling reactions in an aqueous medium. researchgate.netrsc.orgnih.gov This nanocatalyst can be recovered by centrifugation and reused for multiple consecutive cycles with no significant loss in activity. nih.gov Other approaches include supporting palladium on magnetic nanoparticles, which allows for easy separation from the reaction mixture using an external magnet. organic-chemistry.org N-heterocyclic carbene (NHC) complexes of palladium are also gaining traction as highly stable and active catalysts that can be used in environmentally benign solvents like ethanol. researchgate.net Furthermore, nickel, a more abundant and less expensive metal, is emerging as a viable alternative to palladium for cross-coupling reactions, with air-stable nickel pre-catalysts capable of facilitating Suzuki couplings in green solvents. nih.gov

The table below summarizes some green catalytic systems applicable to the synthesis of biaryls like the title compound.

| Catalyst System | Key Features | Solvent | Recyclability |

| LaF₃·Pd Nanocatalyst | High activity, reusable | Water | Yes, for at least 7 cycles nih.gov |

| Magnetic Pd-Nanoparticles | Easy magnetic separation | Varies | Yes organic-chemistry.org |

| Pd-NHC Complexes | High stability and activity | Ethanol | Possible researchgate.net |

| NiCl₂(PCy₃)₂ | Lower cost, air-stable | tert-Amyl alcohol, 2-Me-THF | Not specified nih.gov |

Solvent Minimization and Alternative Reaction Media

Organic solvents constitute a major portion of the waste generated in chemical manufacturing. nih.gov Replacing traditional volatile organic solvents (VOCs) like toluene, DMF, or dioxane with greener alternatives is a critical goal. For the synthesis of this compound, several greener options exist.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. As mentioned, certain nanocatalyst systems are designed to work efficiently in aqueous media. researchgate.netrsc.org Another strategy is the use of more environmentally friendly organic solvents. Solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol are considered greener alternatives and have been successfully employed in nickel-catalyzed Suzuki-Miyaura couplings. nih.govnih.gov

An even more advanced approach is the elimination of bulk solvents altogether. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, can enable solvent-free synthesis. rsc.org This technique has been demonstrated for various organic transformations and offers benefits such as high efficiency, simple operation, and reduced waste. rsc.org

Atom Economy and Process Efficiency in Synthesis

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy are inherently less wasteful.

The likely synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This type of reaction is generally considered to have a relatively high atom economy because the main byproducts are salts derived from the base and the boronic acid leaving group, rather than large organic fragments. jocpr.com

Theoretical Atom Economy Calculation for Suzuki-Miyaura Synthesis:

Reactants: Methyl 5-bromonicotinate (C₇H₆BrNO₂) + (2-Fluoro-4-methylphenyl)boronic acid (C₇H₈BFO₂)

Desired Product: Methyl 5-(2-fluoro-4-methylphenyl)nicotinate (C₁₄H₁₂FNO₂)

Molecular Weight of Product: 259.25 g/mol

Sum of Molecular Weights of Reactants: 216.04 g/mol + 153.94 g/mol = 369.98 g/mol

% Atom Economy = (MW of Product / Sum of MW of Reactants) x 100 = (259.25 / 369.98) x 100 ≈ 70.1%

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 2 Fluoro 4 Methylphenyl Nicotinic Acid Analogues

Systematic Structural Variations and Analog Library Design for SAR Studies

The systematic structural variation of a lead compound like 5-(2-fluoro-4-methylphenyl)nicotinic acid is fundamental to understanding its SAR. An analogue library would be designed to probe the importance of each substituent and the core scaffold.

Key areas for modification would include:

The Phenyl Ring: Variations of the substituents on the phenyl ring are crucial. This would involve altering the position and nature of the fluorine and methyl groups. For instance, moving the fluorine to the 3- or 4-position, or the methyl group to the 2- or 3-position, would help to understand the steric and electronic requirements for activity. Replacing the fluorine with other halogens (Cl, Br) or the methyl group with other alkyl groups (ethyl, isopropyl) would provide insight into the impact of size and lipophilicity.

The Pyridine (B92270) Ring: Modifications to the nicotinic acid core could involve esterification or amidation of the carboxylic acid group to explore its role in binding and solubility. The pyridine nitrogen's basicity could also be modulated through the introduction of electron-withdrawing or -donating groups on the ring.

The Biaryl Linkage: The rotational barrier around the bond connecting the phenyl and pyridine rings is a key determinant of the molecule's three-dimensional shape. Introducing bulky groups adjacent to the linkage can restrict rotation and lock the molecule into specific conformations.

A representative, albeit hypothetical, analogue library design is presented in Table 1.

Table 1: Hypothetical Analogue Library for SAR Studies of this compound This table is for illustrative purposes and does not represent actual experimental data.

| Compound ID | Phenyl Ring Substitution | Pyridine Ring Modification | Rationale for Inclusion |

| A-1 | 2-Fluoro-4-methyl (Lead) | Carboxylic Acid | Baseline compound |

| A-2 | 3-Fluoro-4-methyl | Carboxylic Acid | Investigate impact of fluorine position |

| A-3 | 2-Fluoro-3-methyl | Carboxylic Acid | Investigate impact of methyl position |

| A-4 | 2-Chloro-4-methyl | Carboxylic Acid | Evaluate effect of halogen type |

| A-5 | 2-Fluoro-4-ethyl | Carboxylic Acid | Probe steric tolerance at the 4-position |

| A-6 | 2-Fluoro-4-methyl | Methyl Ester | Assess role of carboxylic acid in binding |

| A-7 | 2-Fluoro-4-methyl | Amide | Explore alternative hydrogen bonding interactions |

Computational Approaches to SAR Analysis for Nicotinic Acid Derivatives

Computational methods are invaluable for rationalizing and predicting the SAR of nicotinic acid derivatives. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. rsc.orgnih.govnih.gov

For a series of 5-phenylnicotinic acid analogues, a QSAR model could be developed using various molecular descriptors:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges can quantify the electronic influence of substituents on the phenyl ring.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can describe the size and shape of the substituents.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of the compound's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

A hypothetical QSAR equation for a series of 5-phenylnicotinic acid analogues might look like:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * Es + 2.5

This equation would suggest that increased lipophilicity and larger steric bulk are beneficial for activity, while electron-withdrawing substituents on the phenyl ring are detrimental.

Molecular docking simulations can further provide a three-dimensional model of how these analogues might bind to a specific protein target. These studies can help visualize key interactions, such as hydrogen bonds with the carboxylic acid group or hydrophobic interactions with the substituted phenyl ring, guiding the design of more potent and selective compounds.

Conformational Analysis and its Implications for Molecular Interactions

The ortho-fluoro substituent is expected to play a significant role in dictating the preferred conformation. Due to steric clash with the pyridine ring, a perfectly planar conformation is unlikely. Instead, the molecule will likely adopt a twisted conformation to alleviate this steric strain. Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the rotational energy barrier and identify the most stable, low-energy conformations.

Understanding the conformational preferences is vital as it dictates which functional groups are oriented in the correct spatial arrangement to interact with a binding site. For example, a specific twisted conformation might be required to simultaneously place the carboxylic acid in a hydrogen-bonding region and the fluoromethylphenyl group in a hydrophobic pocket of a target protein.

Impact of Fluorine and Methyl Substituents on Molecular Recognition Hypotheses

The fluorine and methyl substituents on the phenyl ring of the lead compound are not merely passive additions; they actively influence its molecular recognition properties.

Fluorine Substituent:

Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of that local region of the molecule, which can enhance binding to hydrophobic pockets.

Hydrogen Bonding: While a C-F bond is not a classical hydrogen bond donor, it can act as a weak hydrogen bond acceptor in certain contexts, potentially forming specific interactions within a binding site.

Methyl Substituent:

Steric Effects: The methyl group provides steric bulk, which can be crucial for filling a specific hydrophobic pocket in a target protein. Its size and shape can contribute to the selectivity of the compound.

The combination of the ortho-fluoro and para-methyl groups creates a unique electronic and steric profile that likely plays a key role in the compound's biological activity. A molecular recognition hypothesis would posit that these substituents are essential for achieving a specific binding orientation and affinity for a particular biological target.

Stereochemical Considerations in Analogue Design and Synthesis

While this compound itself is achiral, the introduction of certain structural modifications during analogue design can lead to the formation of stereoisomers. For example, if a chiral center is introduced in a side chain attached to the pyridine or phenyl ring, the resulting enantiomers or diastereomers may exhibit different biological activities and pharmacokinetic profiles.

It is well-established that biological systems, being chiral themselves, often interact differently with different stereoisomers of a drug molecule. One enantiomer may be significantly more potent than the other (the eutomer vs. the distomer), or they may even have different pharmacological effects altogether.

Therefore, if chiral analogues are designed, their stereoselective synthesis becomes a critical consideration. nih.gov Methods for asymmetric synthesis would need to be employed to obtain enantiomerically pure compounds. This would allow for the individual evaluation of each stereoisomer, providing a more precise understanding of the SAR and the three-dimensional requirements of the target's binding site. The synthesis of fluoro analogues of nicotinic acetylcholine (B1216132) receptor agonists has been reported, highlighting the feasibility of such synthetic strategies.

Advanced Computational Chemistry and Molecular Modeling Studies of 5 2 Fluoro 4 Methylphenyl Nicotinic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For 5-(2-Fluoro-4-methylphenyl)nicotinic acid, these calculations can predict its three-dimensional structure and electron distribution, which are key determinants of its reactivity and interaction with biological targets.

By solving approximations of the Schrödinger equation, DFT can determine various molecular properties and reactivity descriptors. A typical analysis would involve geometry optimization to find the lowest energy conformation of the molecule. Subsequent calculations can then derive crucial electronic parameters. nih.gov

Key Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the pyridine (B92270) nitrogen, highlighting them as key interaction sites.

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound This table presents theoretical data for illustrative purposes, based on typical outcomes of DFT calculations.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.05 a.u. | Identifies sites for electrophilic/nucleophilic attack and H-bonding. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While QM calculations provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective on a molecule's behavior over time. nih.gov An MD simulation of this compound would model its movements and interactions within a simulated biological environment, such as a water box, to understand its flexibility and solvation properties. nih.gov

The simulation process involves:

System Setup: Placing the molecule in a simulation box, typically filled with water molecules and counter-ions to mimic physiological conditions.

Energy Minimization: Relaxing the system to remove any steric clashes or unfavorable starting conformations.

Equilibration: Gradually heating the system to a target temperature (e.g., 310 K) and adjusting the pressure to stabilize the system's properties.

Production Run: Running the simulation for a significant duration (nanoseconds to microseconds) to collect data on the molecule's trajectory. biorxiv.org

Analysis of the MD trajectory reveals the molecule's conformational landscape—the set of accessible shapes or conformers and the energy barriers between them. A key aspect to study for this compound would be the rotational freedom around the single bond connecting the phenyl and pyridine rings. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time indicates its structural stability, while the Root Mean Square Fluctuation (RMSF) of individual atoms highlights flexible regions. biorxiv.org Furthermore, MD simulations explicitly model the interactions between the solute and solvent, revealing how water molecules arrange around key functional groups like the carboxylic acid, which is crucial for understanding its solubility and bioavailability. nih.gov

Ligand-Based and Structure-Based Virtual Screening Methodologies for Novel Scaffolds

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com For discovering novel scaffolds related to this compound, both ligand-based and structure-based methods can be employed. mdpi.com

Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the biological target is unknown, but a set of active molecules (ligands) has been identified. mdpi.com LBVS operates on the principle that structurally similar molecules often have similar biological activities. Using this compound as a template, one could search a database for compounds with similar 2D fingerprints (patterns of substructures) or 3D shapes and pharmacophoric features. slideshare.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of a relevant biological target (e.g., an enzyme or receptor) is available, SBVS can be performed. nih.gov This method, primarily through molecular docking, involves computationally placing candidate molecules from a library into the target's binding site. youtube.com Each molecule is assigned a score based on its predicted binding affinity and the quality of its fit. nih.gov This allows for the ranking of thousands or millions of compounds, prioritizing a smaller, more manageable number for experimental testing. nih.gov This approach can identify compounds with entirely different chemical scaffolds that are still capable of fitting the target's binding pocket.

Prediction of Binding Modes and Interaction Hypotheses with Theoretical Biological Targets

Molecular docking is a powerful tool for predicting how a ligand like this compound might bind to a protein's active site. researchgate.net Nicotinic acid and its derivatives are known to interact with various targets, including cyclooxygenase (COX) enzymes and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

A docking study would involve:

Target Preparation: Obtaining the crystal structure of a theoretical target (e.g., COX-2, PDB ID: 5IKR) and preparing it by adding hydrogen atoms and removing water molecules.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software to systematically explore possible orientations (poses) of the ligand within the defined binding site of the protein.

The results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy score. The analysis focuses on specific intermolecular interactions. For this compound, one might hypothesize that the carboxylic acid group forms hydrogen bonds with polar amino acid residues (like Arginine or Serine), while the phenyl and pyridine rings engage in hydrophobic or π-π stacking interactions with nonpolar residues. researchgate.net The fluorine atom could also form specific halogen interactions with the protein backbone or side chains. researchgate.net These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and guide further optimization.

Pharmacophore Modeling for Rational Ligand Design and Optimization

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. acs.org Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, derived from the key interactions observed in a ligand-protein complex. nih.govnih.gov

For this compound, a pharmacophore model would define the spatial arrangement of key chemical features. researchgate.net

Table 2: Potential Pharmacophore Features of this compound

| Feature Type | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the carboxylic acid; Pyridine nitrogen. researchgate.net | Forms hydrogen bonds with donor residues in the target. |

| Hydrogen Bond Donor (HBD) | Hydrogen atom of the carboxylic acid. acs.org | Forms hydrogen bonds with acceptor residues in the target. |

| Aromatic Ring (AR) | The phenyl ring and the pyridine ring. researchgate.net | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Feature (H) | The methyl group on the phenyl ring. | Occupies a hydrophobic pocket in the binding site. |

This 3D pharmacophore model serves as a powerful filter for virtual screening, rapidly identifying diverse molecules that match the required feature arrangement. nih.gov It is also a critical tool for rational ligand design, as chemists can modify the scaffold of this compound to better match or introduce new pharmacophoric features, thereby optimizing its potency and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical features of a series of compounds with their biological activity. akjournals.com Developing a QSAR model for analogues of this compound would involve several steps:

Data Set Assembly: A series of structurally related nicotinic acid derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields from CoMFA). akjournals.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training). nih.gov

A validated QSAR model, such as Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ..., can be used to predict the activity of new, unsynthesized analogues. akjournals.com This allows chemists to prioritize the synthesis of compounds predicted to be most potent, saving significant time and resources in the drug discovery process. Studies on nicotinic acid derivatives have shown that lipophilicity and certain topological indices can be successfully correlated with their properties, forming the basis for robust QSAR models. akjournals.com

Mechanistic Chemical Biology Studies of 5 2 Fluoro 4 Methylphenyl Nicotinic Acid at the Molecular Level

Methodologies for Putative Protein Target Identification

Identifying the specific protein or proteins that a small molecule interacts with is a critical first step in understanding its mechanism of action. For 5-(2-Fluoro-4-methylphenyl)nicotinic acid, several powerful techniques can be employed to uncover its putative protein targets. These methods often rely on the principle of affinity, using the compound itself as a "bait" to capture its binding partners from a complex biological mixture, such as a cell lysate.

Affinity Chromatography: This classic and robust method would involve immobilizing this compound onto a solid support, such as chromatography beads. This is typically achieved by modifying the molecule with a linker arm that can be covalently attached to the matrix without sterically hindering its interaction with potential protein targets. A cell or tissue lysate is then passed over this affinity matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted, often by using a high concentration of the free compound to compete for binding, or by changing the buffer conditions (e.g., pH or salt concentration). The eluted proteins are subsequently identified using techniques like mass spectrometry.

Chemical Proteomics: This advanced approach offers a high-throughput and in-depth view of a compound's interactions within the proteome. One common strategy is affinity-based protein profiling (ABPP). This can involve creating a probe molecule by chemically modifying this compound to include both a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). The reactive group is designed to covalently bind to the target protein in close proximity to the binding site. After incubation with a proteome, the tagged proteins can be enriched (e.g., using streptavidin beads for a biotin tag) and identified by mass spectrometry. Competitive ABPP can also be performed, where the proteome is pre-incubated with the unmodified compound, which should prevent the probe from binding to its specific targets, thus providing further evidence of a direct interaction.

Computational approaches, such as target identification by computer-aided drug design, can also be used to predict potential protein targets based on the structure of this compound. mdpi.com These in silico predictions can then be experimentally validated using the methods described above.

Enzyme Inhibition and Activation Assays

Should the target of this compound be an enzyme, it is crucial to characterize the nature of its modulatory effect. Enzyme assays are designed to measure the rate of an enzymatic reaction, and how that rate is altered in the presence of the compound. These assays are fundamental to understanding whether the compound acts as an inhibitor or an activator, and to elucidate the kinetic mechanism of this interaction.

A continuous coupled fluorometric assay, for instance, could be employed where the product of the target enzyme's reaction is converted into a fluorescent molecule by a second enzyme. nih.govnih.gov This allows for real-time monitoring of the enzyme's activity.

Mechanistic Kinetics: To determine the mode of inhibition, kinetic studies are performed by measuring the initial reaction rates at various substrate concentrations in the presence of different concentrations of this compound. The data is then plotted using methods like the Lineweaver-Burk or Michaelis-Menten plots. These plots can distinguish between:

Competitive Inhibition: The compound binds to the same active site as the substrate.

Non-competitive Inhibition: The compound binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding.

Uncompetitive Inhibition: The compound binds only to the enzyme-substrate complex.

Mixed Inhibition: The compound can bind to both the free enzyme and the enzyme-substrate complex.

Substrate Competition: These experiments are a direct way to probe for competitive inhibition. By keeping the concentration of this compound constant and increasing the concentration of the enzyme's natural substrate, one can observe if the inhibitory effect can be overcome. If high concentrations of the substrate can restore the enzyme's activity to near normal levels, it is strong evidence for a competitive binding mechanism.

The results of these assays are typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). giffordbioscience.com

Receptor Binding Assays and Competition Studies

If the putative target of this compound is a receptor, such as a G-protein coupled receptor (GPCR), a different set of assays is required to characterize the binding interaction. nih.govnih.gov Receptor binding assays are designed to measure the affinity of a ligand for its receptor. wikipedia.org

Methodological Principles: These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. merckmillipore.comgiffordbioscience.com The assay is performed by incubating the receptor preparation (e.g., cell membranes expressing the receptor) with the labeled ligand in the presence and absence of this compound. The amount of labeled ligand that binds to the receptor is then measured after separating the bound from the unbound ligand, often by filtration. merckmillipore.comgiffordbioscience.com

Affinity Determination:

Saturation Binding Assays: To determine the density of receptors in a sample (Bmax) and the dissociation constant (Kd) of the labeled ligand, increasing concentrations of the labeled ligand are incubated with the receptor preparation until saturation is reached. giffordbioscience.com

Competition Binding Assays: To determine the affinity of this compound for the receptor, a fixed concentration of the labeled ligand is used, along with increasing concentrations of the unlabeled test compound. The ability of this compound to displace the labeled ligand from the receptor is measured. The data is then used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand. From the IC50 value, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. giffordbioscience.comgiffordbioscience.com

These assays are crucial for quantifying the potency of the compound at its receptor target. giffordbioscience.com

Investigation of Molecular Interaction Mechanisms through Biophysical Techniques

To gain a deeper, quantitative understanding of the binding event between this compound and its protein target, biophysical techniques are indispensable. These methods can provide detailed information about the kinetics, thermodynamics, and stoichiometry of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events. giffordbioscience.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the association and dissociation phases of the binding curve, the on-rate (ka) and off-rate (kd) of the interaction can be determined. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka).

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured. This allows for the determination of the binding affinity (Kd), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes. This thermodynamic signature provides valuable insights into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions).

The data obtained from these biophysical techniques are presented in the form of sensorgrams (for SPR) or binding isotherms (for ITC), from which the key binding parameters are derived.

Elucidation of Signaling Pathway Modulations

The binding of this compound to its target protein is expected to trigger a cascade of downstream events, ultimately leading to a cellular response. Elucidating how the compound modulates these intracellular signaling pathways is a key aspect of its mechanistic study.

Conceptual Frameworks: The initial step is to form a hypothesis based on the identity of the target protein. For example:

If the target is a kinase , one would investigate the phosphorylation status of its known substrates and downstream effectors using techniques like Western blotting with phospho-specific antibodies or phosphoproteomics.

If the target is a GPCR , one would measure the downstream second messenger levels, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, or monitor the recruitment of signaling proteins like β-arrestin.

If the target is a nuclear receptor , one would assess its translocation to the nucleus and its ability to regulate the transcription of target genes using reporter gene assays or quantitative PCR (qPCR).

Cellular Target Engagement Methodologies

A crucial aspect of mechanistic studies is to confirm that the compound interacts with its intended target within the complex environment of a living cell. digitellinc.compromegaconnections.com Cellular target engagement assays provide this critical validation.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. promegaconnections.com In a CETSA experiment, intact cells are treated with this compound and then heated to various temperatures. The cells are then lysed, and the amount of soluble target protein remaining is quantified, typically by Western blotting. An increase in the thermal stability of the target protein in the presence of the compound is indicative of target engagement.

NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that can be used to quantify compound binding to a specific protein in living cells. The target protein is expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is then added to the cells. In the absence of a competing compound, the tracer binds to the target, bringing the fluorophore in close proximity to the luciferase and resulting in a BRET signal. When this compound is added, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal. The magnitude of this decrease is proportional to the degree of target engagement. digitellinc.com

Cutting Edge Analytical and Spectroscopic Characterization Techniques Applied to 5 2 Fluoro 4 Methylphenyl Nicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 5-(2-Fluoro-4-methylphenyl)nicotinic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the complete structural assignment of this compound.

¹H NMR: This experiment identifies the number of different types of protons in the molecule, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, distinct signals would be expected for the protons on the nicotinic acid ring, the substituted phenyl ring, and the methyl group.

¹³C NMR: This experiment provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For the target compound, characteristic chemical shifts would be observed for the carboxylic acid carbon, the carbons of the two aromatic rings, and the methyl carbon.

COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the nicotinic acid and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the phenyl and nicotinic acid rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative orientation of the two aromatic rings.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~13.0 (s, 1H) | ~167.0 |

| Nicotinic Acid H-2 | ~9.1 (d) | ~152.0 |

| Nicotinic Acid H-4 | ~8.8 (d) | ~140.0 |

| Nicotinic Acid H-6 | ~8.3 (dd) | ~128.0 |

| Phenyl H-3' | ~7.4 (m) | ~132.0 (d, JC-F) |

| Phenyl H-5' | ~7.2 (m) | ~118.0 (d, JC-F) |

| Phenyl H-6' | ~7.1 (t) | ~126.0 |

| Methyl (CH₃) | ~2.4 (s, 3H) | ~21.0 |

Note: This table is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

Advanced NMR Techniques for Conformational Analysis

Rotational Energy Barriers: Variable temperature NMR studies can be used to investigate the rotational barrier around the single bond connecting the two aromatic rings. By monitoring changes in the NMR spectrum as the temperature is lowered, it may be possible to observe the slowing of this rotation and potentially identify different rotational isomers (rotamers).

NOESY and ROESY: As mentioned, NOESY can detect through-space interactions. Quantitative analysis of NOE cross-peak intensities can provide estimates of inter-proton distances, which can then be used to build a 3D model of the preferred conformation in solution. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a related technique that is often more effective for molecules of this size.

Advanced Mass Spectrometry Techniques for Purity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental formula of the compound. For this compound, with a molecular formula of C₁₃H₁₀FNO₂, the expected exact mass would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Hypothetical HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀FNO₂ |

| Calculated Exact Mass | 231.0696 |

| Measured Exact Mass | 231.0695 |

| Ionization Mode | ESI+ or ESI- |

Note: This table is a hypothetical representation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of the compound of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, key fragmentations would be expected, such as the loss of the carboxylic acid group (CO₂H), and cleavages around the bond connecting the two aromatic rings. This analysis helps to confirm the connectivity of the molecular components. A study on nicotinic acid and its metabolites has demonstrated the utility of tandem mass spectrometry in identifying and quantifying these compounds based on their specific fragmentation patterns. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure.

Precise measurements of all bond lengths and angles.

The dihedral angle between the phenyl and nicotinic acid rings, revealing the solid-state conformation.

Information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates how the molecules pack together in the crystal.

The ability to obtain high-quality crystals suitable for X-ray diffraction is a prerequisite for this analysis.

Hypothetical X-ray Crystallography Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Note: This table presents hypothetical crystallographic data for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light.

For this compound, these techniques would be used to confirm the presence of key functional groups. The carboxylic acid moiety would exhibit a characteristic broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The aromatic rings would show C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-F bond stretch would also produce a characteristic absorption, usually in the 1400-1000 cm⁻¹ range.

A comparative analysis of the IR and Raman spectra can provide a more complete vibrational profile of the molecule. researchgate.net While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes to specific atomic motions within the molecule. nih.govjocpr.com

Table 1: Hypothetical IR and Raman Peak Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| O-H stretch | 3300-2500 (broad) | Weak or absent | Carboxylic acid |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Aromatic rings |

| Aliphatic C-H stretch | 2980-2850 | 2980-2850 | Methyl group |

| C=O stretch | 1725-1700 | 1725-1700 | Carboxylic acid |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Aromatic rings |

| C-F stretch | 1400-1000 | Weak | Fluoro-aromatic |

| C-N stretch | 1350-1200 | 1350-1200 | Pyridine (B92270) ring |

Note: This table is illustrative and based on general spectroscopic principles. Actual peak positions may vary.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity and separate any potential isomers.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile organic compounds. A typical HPLC method for a nicotinic acid derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). bldpharm.com Detection is commonly achieved using a UV detector set to a wavelength where the aromatic rings of the molecule absorb strongly.

Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. Validation of the HPLC method is crucial and involves demonstrating its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is used to analyze volatile and semi-volatile impurities that may be present from the synthesis of this compound. These could include residual solvents or volatile by-products. Due to the low volatility of the compound itself, derivatization to a more volatile ester or silyl (B83357) derivative might be necessary for its analysis by GC. However, GC is more commonly used to analyze for impurities without derivatizing the main compound. mdpi.com A GC system coupled with a mass spectrometer (GC-MS) is particularly powerful for identifying unknown volatile impurities. mdpi.com

While this compound is not chiral, related structures can be. If a synthetic route produced a chiral intermediate or if the final compound existed as atropisomers, chiral chromatography would be essential to separate and quantify the enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov The development of a chiral separation method involves screening different chiral columns and mobile phases to find conditions that provide baseline resolution of the enantiomers.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of the compound. For this compound (C₁₃H₁₀FNO₂), this technique provides a crucial check of its elemental composition and, by extension, its stoichiometric purity. A close agreement between the experimental and theoretical values provides strong evidence for the correct empirical formula.

Table 3: Elemental Analysis Data for C₁₃H₁₀FNO₂

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 67.53 | Value to be determined |

| Hydrogen (H) | 4.36 | Value to be determined |

| Nitrogen (N) | 6.06 | Value to be determined |

Note: The experimental values would be obtained from the analysis of a purified sample of the compound.

Lead Identification and Optimization Strategies for 5 2 Fluoro 4 Methylphenyl Nicotinic Acid Analogues in Academic Research

Rational Design Principles for Enhancing Molecular Recognition and Selectivity

Rational drug design for analogues of 5-(2-Fluoro-4-methylphenyl)nicotinic acid is predicated on a deep understanding of its potential interactions with a biological target. The core principle is to modify the molecule to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic contacts) within the target's binding site while minimizing unfavorable steric clashes.

2-Fluoro Group: The fluorine atom is a small, highly electronegative substituent. It can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone. Its placement at the ortho position can induce a twist in the bi-aryl bond, locking the molecule into a specific, lower-energy conformation that may be more favorable for binding. This conformational restriction can enhance both affinity and selectivity.

4-Methyl Group: The methyl group is a small, hydrophobic substituent. It can fit into a corresponding hydrophobic pocket in the target protein, contributing to binding affinity through the hydrophobic effect. Modifying the size of this alkyl group is a common strategy to probe the dimensions of this pocket.

Selectivity is often achieved by exploiting subtle differences in the amino acid composition of the binding sites between the intended target and related off-target proteins. For instance, replacing the methyl group with a bulkier or more polar group could introduce steric clashes or unfavorable interactions in an off-target protein that possesses a smaller or more polar pocket at that position, thus enhancing selectivity.

Strategies for Optimizing In Vitro Binding Affinities (Methodological Approaches)

Optimizing the in vitro binding affinity of lead compounds is a primary goal in early-stage drug discovery. This is typically accomplished through the synthesis and testing of a focused library of analogues, guided by structure-activity relationships (SAR). Several biophysical and biochemical methods are employed to quantify these binding interactions.

Radioligand Binding Assays: This classic method measures the affinity of a test compound by its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be converted to an inhibition constant (Kᵢ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding thermodynamics, providing not only the binding affinity (Kₐ, the inverse of the dissociation constant Kₔ) but also the enthalpy (ΔH) and entropy (ΔS) of binding. This detailed thermodynamic profile can offer insights into the nature of the binding forces.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the test compound) to a ligand (the target protein) immobilized on a sensor surface. It provides real-time data on the association (kₐ) and dissociation (kₔ) rates of the binding event, from which the dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can identify which parts of a ligand are in close contact with the protein, providing valuable structural information for guiding optimization. youtube.com

The data generated from these assays are used to build a SAR table, which systematically relates structural changes to changes in binding affinity.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Analogues of this compound

| Compound ID | R¹ (Position 4 of Phenyl Ring) | R² (Position 2 of Phenyl Ring) | Binding Affinity (Kᵢ, nM) |

| Lead Compound | -CH₃ | -F | 50 |

| Analogue 1 | -H | -F | 150 |

| Analogue 2 | -CH₂CH₃ | -F | 35 |

| Analogue 3 | -OCH₃ | -F | 80 |

| Analogue 4 | -Cl | -F | 65 |

| Analogue 5 | -CH₃ | -H | 200 |

| Analogue 6 | -CH₃ | -Cl | 45 |

This is a hypothetical data table created for illustrative purposes.

Exploration of Novel Scaffolds Based on the this compound Core

While optimization of the initial lead is crucial, academic research often explores more significant structural modifications through scaffold hopping and bioisosteric replacement to discover novel chemotypes with improved properties. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group or a substructure with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other properties like metabolic stability or solubility. cambridgemedchemconsulting.com For the this compound core, several bioisosteric replacements can be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic groups like a tetrazole, a hydroxamic acid, or an acylsulfonamide. These replacements can alter the pKa, hydrogen bonding pattern, and metabolic profile of the molecule.

Pyridine (B92270) Ring Bioisosteres: The pyridine ring can be replaced with other five- or six-membered heterocycles such as pyrimidine (B1678525), pyrazine, or even a different regioisomer of pyridine. For example, replacing the pyridine with a pyrimidine might introduce an additional hydrogen bond acceptor and alter the vector of the substituents. nih.govplos.org

Phenyl Ring Bioisosteres: The phenyl ring can be substituted with other aromatic heterocycles like thiophene, furan, or pyrazole. cambridgemedchemconsulting.com This can change the electronic properties and metabolic susceptibility of the compound.

Table 2: Potential Bioisosteric Replacements for the Nicotinic Acid Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale |

| Carboxylic Acid | Tetrazole | Similar acidity and hydrogen bonding capacity; often more metabolically stable. |

| Pyridine | Pyrimidine | Alters electronics and introduces a new hydrogen bond acceptor site. plos.org |

| Pyridine | Thiophene | Changes ring size and aromaticity, potentially altering binding geometry. |

| Phenyl Ring | Pyrazole | Modulates electronic distribution and introduces H-bond donor/acceptor capabilities. |

Scaffold Hopping: This is a more drastic approach where the central core (scaffold) of the molecule is replaced with a structurally different one, while aiming to maintain the original orientation of the key binding groups. nih.gov For example, the nicotinic acid core could be replaced by a non-aromatic bicyclic system that projects the carboxylic acid and the substituted phenyl group into the same regions of space. cambridgemedchemconsulting.com Computational modeling is often used to design and evaluate potential new scaffolds before their synthesis.

Iterative Design-Synthesis-Analysis Cycles in Academic Discovery Programs

Academic drug discovery programs operate on an iterative cycle of design, synthesis, and biological analysis. This process allows for the gradual refinement of a lead compound based on accumulating experimental data.

Design: Based on the latest SAR data and, if available, structural information from X-ray crystallography or computational modeling, a new set of analogues is designed. The modifications might be small (e.g., changing a methyl to an ethyl group) or large (e.g., scaffold hopping).

Synthesis: Organic chemists synthesize the designed compounds. The synthetic route to 5-aryl nicotinic acids often involves a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between a 5-halonicotinate and an appropriate arylboronic acid or arylstannane. researchgate.net Subsequent hydrolysis of the ester yields the final carboxylic acid.

Analysis: The newly synthesized compounds are purified and their structures confirmed (e.g., by NMR and mass spectrometry). They are then submitted for biological evaluation using the assays described in section 7.2 to determine their binding affinity and other relevant properties (e.g., selectivity, solubility, metabolic stability).

Learn: The results from the analysis are used to update the SAR, providing new insights for the next round of design.

This cycle is repeated, with each iteration aiming to produce compounds with an improved profile over the previous generation. The efficiency of this cycle is a key determinant of the success of a discovery program.

Figure 1: The Iterative Design-Synthesis-Analysis Cycle

Fragment-Based Drug Discovery (FBDD) Methodologies Applied to Nicotinic Acid Scaffolds

Fragment-Based Drug Discovery (FBDD) is an alternative to traditional high-throughput screening for identifying lead compounds. frontiersin.org It begins by screening libraries of small, low-complexity molecules ("fragments") for weak but efficient binding to the target protein. nih.gov Hits from this screen are then optimized into more potent, lead-like molecules. This approach can be applied to targets for which nicotinic acid derivatives are relevant.

Fragment Screening: A library of fragments (typically with molecular weight < 300 Da) would be screened against the target protein. nih.gov Because the binding affinities are weak (in the high micromolar to millimolar range), sensitive biophysical techniques like NMR spectroscopy, X-ray crystallography, or SPR are required for hit detection. nih.gov For a nicotinic acid target, one might screen a general fragment library or a more focused library containing pyridine and carboxylic acid motifs.

Hit Validation and Characterization: Hits are validated to ensure they are not artifacts. X-ray crystallography is particularly powerful in FBDD as it can reveal the binding mode of the fragment, providing a clear roadmap for optimization.

Fragment Optimization: Once a fragment hit is validated and its binding mode is understood, it can be optimized into a more potent molecule using several strategies:

Fragment Growing: The fragment is extended by adding new functional groups that can occupy adjacent pockets in the binding site, thereby increasing affinity. frontiersin.org For example, a simple nicotinic acid fragment hit could be "grown" by adding the 2-fluoro-4-methylphenyl group.

Fragment Linking: If two different fragments are found to bind in adjacent sub-pockets, they can be chemically linked together. scilit.comescholarship.org The resulting linked molecule can have a much higher affinity than the individual fragments due to a highly favorable binding entropy.

Fragment Merging: Two overlapping fragments can be merged into a single new molecule that incorporates the key features of both. acs.org

FBDD offers the advantage of exploring chemical space more efficiently and often produces leads with better ligand efficiency and physicochemical properties compared to traditional screening methods. youtube.com

Table 3: Hypothetical Fragment Hits for a Nicotinic Acid Binding Site

| Fragment ID | Structure | Molecular Weight (Da) | Binding Affinity (Kₔ, µM) | Ligand Efficiency (LE) |

| F1 | Nicotinic acid | 123.11 | 500 | 0.35 |

| F2 | 4-Methyl-bromobenzene | 171.03 | 800 | 0.29 |

| F3 | 2-Fluorotoluene | 110.13 | 1200 | 0.26 |

This is a hypothetical data table created for illustrative purposes. Ligand Efficiency (LE) is a metric used to compare fragments, calculated as LE = -1.37 * pKₔ / (Number of Heavy Atoms).

Future Research Directions and Unaddressed Academic Questions for 5 2 Fluoro 4 Methylphenyl Nicotinic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel chemical entities. mdpi.com For 5-(2-Fluoro-4-methylphenyl)nicotinic acid, these computational tools offer a pathway to rapidly explore its potential and refine its structure for enhanced activity and desirable properties.

Mathematical optimization is fundamental to ML, where algorithms aim to minimize a loss function that measures the error between model predictions and actual values. mdpi.com This can be applied to predict the biological activities of new derivatives of this compound. By training ML models on existing data from other nicotinic acid derivatives, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can predict the efficacy of novel, unsynthesized analogs, thereby prioritizing synthetic efforts on compounds with the highest probability of success.

Furthermore, generative AI models can design novel molecules from the ground up. frontiersin.org By providing the this compound core as a starting point, these algorithms can generate vast virtual libraries of related compounds. Optimization techniques, such as gradient-based methods (e.g., SGD and Adam) and probabilistic approaches (e.g., Bayesian optimization), can then navigate this virtual chemical space to identify candidates with optimized profiles, such as improved binding affinity, selectivity, or better absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com

| Research Area | AI/ML Application | Potential Outcome |

| Lead Discovery | Generative modeling of novel analogs. | Identification of new, synthetically accessible derivatives with high predicted activity. |

| Lead Optimization | Predictive modeling (QSAR, ADME/Tox). | Refinement of the lead structure for improved efficacy, selectivity, and drug-like properties. |

| Mechanism Prediction | Classification models based on structural features. | Hypothesis generation for potential biological targets and mechanisms of action. |

Exploration of Novel Chemical Spaces Around the Nicotinic Acid Core for Academic Insight

The exploration of novel chemical spaces is a cornerstone of modern drug discovery and academic chemical research. youtube.com For this compound, this involves the systematic modification of its core structure to understand structure-activity relationships (SAR) and discover compounds with unique biological profiles. usda.gov

The vastness of chemical space—estimated to contain over 10^60 molecules—necessitates computational and combinatorial approaches to navigate it effectively. youtube.com Starting with the this compound scaffold, researchers can explore several diversification strategies:

Modification of the Phenyl Ring: The fluoro and methyl substituents on the phenyl ring can be altered. Systematic replacement with other halogens, alkyl groups, or electron-donating/withdrawing groups can probe the electronic and steric requirements for biological activity.

Derivatization of the Carboxylic Acid: The nicotinic acid's carboxylic group is a key functional handle for modification. nih.gov It can be converted into a variety of esters, amides, or bioisosteres like tetrazoles to modulate properties such as cell permeability, metabolic stability, and target engagement. researchgate.netnih.gov

Modification of the Pyridine (B92270) Core: While more synthetically challenging, alterations to the pyridine ring itself, such as the introduction of additional substituents or its replacement with other heteroaromatic systems, could lead to fundamentally new classes of compounds.

These explorations are not merely for discovering potent compounds but also for gaining deep academic insight into molecular recognition. The process of designing, synthesizing, and testing these new analogs provides crucial data for building more accurate predictive models and understanding the chemical principles governing biological activity. frontiersin.org

Development of Advanced Methodologies for Deeper Mechanistic Elucidation